molecular formula C10H8BrClFNO B2472353 3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one CAS No. 192318-55-1

3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2472353
CAS No.: 192318-55-1
M. Wt: 292.53
InChI Key: ROLQAFLHRZLDPA-UHFFFAOYSA-N
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Description

3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one is a synthetic organic compound with the molecular formula C10H8BrClFNO It is a pyrrolidinone derivative characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline and 3-bromopyrrolidin-2-one.

    Coupling Reaction: The 3-chloro-4-fluoroaniline is reacted with 3-bromopyrrolidin-2-one under specific conditions to form the desired compound. This reaction often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of advanced materials with specific properties.

    Chemical Biology: The compound is used in chemical biology research to study cellular processes and molecular mechanisms.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one
  • 3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one
  • 1-Bromo-3-fluorobenzene

Uniqueness

3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of bromine, chlorine, and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)6-1-2-9(13)8(12)5-6/h1-2,5,7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLQAFLHRZLDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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